o-Fluoro-2-furanylfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Fluoro-2-furanylfentanyl is a synthetic opioid and a derivative of fentanyl, a potent analgesic. This compound belongs to the class of fentanyl analogs, which have been developed to mimic the pharmacological effects of fentanyl. These analogs are often used in research to understand the structure-activity relationships of opioids and to develop new pain management therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Fluoro-2-furanylfentanyl typically involves the introduction of a fluorine atom and a furan ring into the fentanyl structure. The process begins with the synthesis of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
N-alkylation: This involves the reaction of an amine with an alkyl halide to form an N-alkylated product.
Amide formation: The reaction of an amine with an acid chloride to form an amide bond.
Fluorination: Introduction of a fluorine atom into the molecule using fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
o-Fluoro-2-furanylfentanyl undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen to the molecule.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can result in the formation of deoxygenated products .
Scientific Research Applications
o-Fluoro-2-furanylfentanyl has several scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of opioids and to develop new synthetic methodologies.
Biology: Used to investigate the interactions of opioids with their receptors and to study the pharmacokinetics and pharmacodynamics of fentanyl analogs.
Medicine: Used in the development of new pain management therapies and to understand the mechanisms of opioid addiction and tolerance.
Industry: Used in the production of pharmaceutical intermediates and as a reference standard in analytical laboratories
Mechanism of Action
o-Fluoro-2-furanylfentanyl exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, euphoria, and respiratory depression. The molecular targets involved include the μ-opioid receptor and various downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to o-Fluoro-2-furanylfentanyl include:
- Furanylfentanyl
- 4-Fluoro-isobutyrylfentanyl
- Acetylfentanyl
- Acrylfentanyl .
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a furan ring in its structure. These modifications can significantly alter its pharmacological properties, such as potency, receptor binding affinity, and metabolic stability, compared to other fentanyl analogs .
Properties
CAS No. |
101343-73-1 |
---|---|
Molecular Formula |
C24H25FN2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25FN2O2/c25-21-9-4-5-10-22(21)27(24(28)23-11-6-18-29-23)20-13-16-26(17-14-20)15-12-19-7-2-1-3-8-19/h1-11,18,20H,12-17H2 |
InChI Key |
QAURJPLHDYKGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.